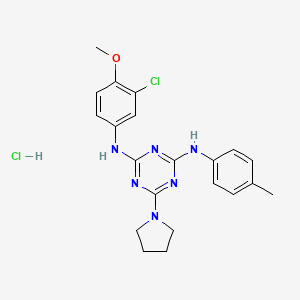

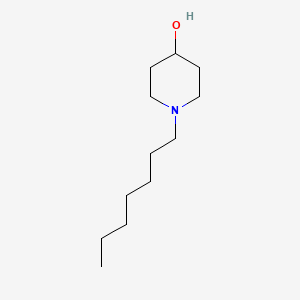

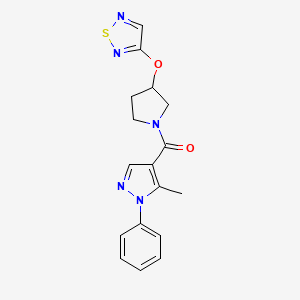

![molecular formula C16H12N4O4S B2591646 N-[5-(3-甲基硫代苯基)-1,3,4-恶二唑-2-基]-4-硝基苯甲酰胺 CAS No. 886912-05-6](/img/structure/B2591646.png)

N-[5-(3-甲基硫代苯基)-1,3,4-恶二唑-2-基]-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound like N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can be analyzed using various techniques. These include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, density, and reactivity . Unfortunately, specific information about the physical and chemical properties of N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is not available in the search results.科学研究应用

Anticancer Activity

Compounds containing the thiophene moiety, like our subject compound, have been reported to possess a wide range of therapeutic properties, including anticancer activity . The presence of a thiophene nucleus is significant in medicinal chemistry, as it has been associated with compounds that exhibit biological and physiological functions such as anti-inflammatory and anti-cancer properties .

Anti-Inflammatory Agent

The methylthio (methylsulfanyl) group attached to the phenyl ring in the compound’s structure is similar to those found in molecules that act as anti-inflammatory agents . This suggests that our compound could potentially be used to develop new anti-inflammatory drugs .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Compounds with a 1,3,4-oxadiazol ring have been studied for their potential to inhibit kinase activity, which is a promising approach for treating diseases like cancer .

Antimicrobial Properties

The structural features of the compound, particularly the 1,3,4-oxadiazol ring, are known to contribute to antimicrobial properties . This makes it a candidate for further research into new antimicrobial agents .

Gas Chromatography Derivatizing Reagent

The compound’s related analog, 3-(Methylthio)phenyl isocyanate , is used as a derivatizing reagent in gas chromatography . This suggests that our compound could also serve a similar purpose in analytical chemistry for the identification and quantification of various substances.

Material Science Applications

Thiophene and its derivatives are of great interest in material science due to their electronic properties. They are used in the production of organic semiconductors, conducting polymers, and photovoltaic materials .

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Unfortunately, specific information about the safety and hazards of N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is not available in the search results.

未来方向

The future directions for research on N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide could include further studies on its synthesis, properties, and potential applications. Given the interest in 1,3,4-oxadiazole derivatives in various fields , it is likely that research on compounds like N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide will continue to be an active area of study.

属性

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4S/c1-25-13-4-2-3-11(9-13)15-18-19-16(24-15)17-14(21)10-5-7-12(8-6-10)20(22)23/h2-9H,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHJXQNHIYBOQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

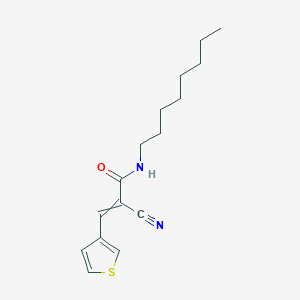

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2591563.png)

![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)

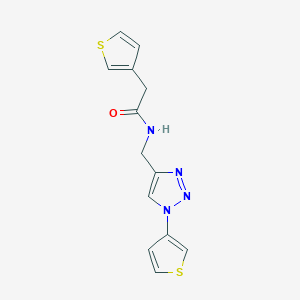

![N-({5-[(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)

![6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2591571.png)

![1-(2,4-dichlorobenzyl)-3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone](/img/structure/B2591573.png)